molecular formula C26H28O14 B13393696 Anthraquinone base + 2O, MeOH, O-Hex-Pen

Anthraquinone base + 2O, MeOH, O-Hex-Pen

Cat. No.: B13393696
M. Wt: 564.5 g/mol
InChI Key: NVKNRXOMCYTFJF-UHFFFAOYSA-N
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Description

Lucidinprimeveroside is a naturally occurring anthraquinone glycoside found in the roots of the plant Rubia tinctorum, commonly known as madder. This compound is known for its vibrant red color and has been historically used as a dye. Lucidinprimeveroside is of significant interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lucidinprimeveroside can be synthesized through the glycosylation of lucidin with primeverose. The reaction typically involves the use of a glycosyl donor and an acceptor in the presence of a catalyst. Commonly used catalysts include Lewis acids such as boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor.

Industrial Production Methods

Industrial production of lucidinprimeveroside involves the extraction of the compound from the roots of Rubia tinctorum. The roots are dried, powdered, and subjected to solvent extraction using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate lucidinprimeveroside.

Chemical Reactions Analysis

Types of Reactions

Lucidinprimeveroside undergoes various chemical reactions, including:

    Oxidation: Lucidinprimeveroside can be oxidized to form lucidin, which is an anthraquinone derivative.

    Hydrolysis: Under acidic or enzymatic conditions, lucidinprimeveroside can be hydrolyzed to yield lucidin and primeverose.

    Reduction: Reduction of lucidinprimeveroside can lead to the formation of reduced anthraquinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while enzymatic hydrolysis involves glycosidases.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

    Oxidation: Lucidin

    Hydrolysis: Lucidin and primeverose

    Reduction: Reduced anthraquinone derivatives

Scientific Research Applications

Lucidinprimeveroside has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various anthraquinone derivatives.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized as a natural dye in the textile industry and as a colorant in food and cosmetics.

Mechanism of Action

The mechanism of action of lucidinprimeveroside involves its interaction with cellular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inhibition of key enzymes involved in inflammation and cancer progression. The compound’s glycosidic structure allows it to interact with specific receptors and transporters, facilitating its biological activity.

Comparison with Similar Compounds

Lucidinprimeveroside is unique due to its glycosidic linkage with primeverose, which distinguishes it from other anthraquinone derivatives. Similar compounds include:

    Alizarinprimeveroside: Another anthraquinone glycoside with similar dyeing properties.

    Ruberythric acid: A glycoside of alizarin with similar biological activities.

    Purpurin: An anthraquinone derivative with distinct chemical and biological properties.

Lucidinprimeveroside stands out due to its specific glycosidic linkage and the unique combination of lucidin and primeverose, which contributes to its distinct chemical and biological characteristics.

Properties

IUPAC Name

1-hydroxy-2-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c27-6-12-14(5-11-16(19(12)31)18(30)10-4-2-1-3-9(10)17(11)29)39-26-24(36)22(34)21(33)15(40-26)8-38-25-23(35)20(32)13(28)7-37-25/h1-5,13,15,20-28,31-36H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKNRXOMCYTFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)C(=O)C5=CC=CC=C5C4=O)O)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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